![molecular formula C13H15N5O B2972017 N-(1-Methylpyrazol-4-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415539-37-4](/img/structure/B2972017.png)
N-(1-Methylpyrazol-4-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
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Overview
Description
N-(1-Methylpyrazol-4-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, commonly known as CPT, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CPT belongs to the class of cinnoline-based compounds and has been found to exhibit a wide range of biological activities.
Mechanism Of Action
The mechanism of action of CPT is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins involved in various cellular processes. CPT has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
CPT has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPT has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
CPT has several advantages for laboratory experiments, including its high potency and specificity for certain enzymes and proteins. However, CPT has limitations such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of CPT. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer and neurological disorders. Another direction is to develop more efficient synthesis methods for CPT to improve its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of CPT and its potential side effects.
Synthesis Methods
CPT can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Another method involves the reaction of 1-methylpyrazole-4-carboxaldehyde with 3-(2-bromoethyl) cinnoline in the presence of a base.
Scientific Research Applications
CPT has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. CPT has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-18-8-10(7-14-18)15-13(19)12-6-9-4-2-3-5-11(9)16-17-12/h6-8H,2-5H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEWPVZIJSKDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=NN=C3CCCCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-4-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
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